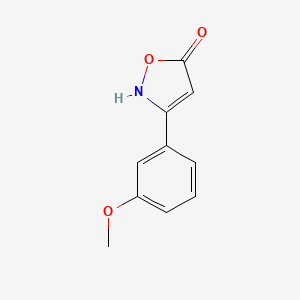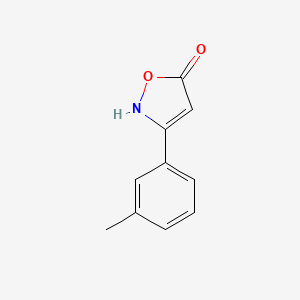![molecular formula C13H8BrN3O B6346017 3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine CAS No. 1165931-56-5](/img/structure/B6346017.png)
3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be obtained by a number of cyclization methods . The synthesis of all regioisomeric forms has been covered in various studies, taking representative examples .Molecular Structure Analysis
The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine: derivatives have been synthesized and evaluated for their potential in treating neurodegenerative diseases like Parkinson’s. These compounds have shown agonistic activity on dopamine receptors, which is crucial in managing Parkinson’s disease symptoms .
Antimicrobial Activity
The oxadiazole moiety, which is part of the compound’s structure, has been associated with a broad spectrum of biological properties, including antimicrobial activity. This suggests that derivatives of this compound could be developed as bactericidal or fungicidal agents .
Cancer Research
Oxadiazoles, which are present in the compound’s structure, have been studied for their anticancer properties. This implies that 3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine could be a valuable scaffold for developing new anticancer agents .
Central Nervous System (CNS) Agents
The compound’s ability to interact with CNS receptors, particularly dopamine receptors, indicates its potential use in studying the functional role of these receptors in vivo. This could lead to the development of new CNS drugs .
Anti-Parkinson’s Agents
Specific derivatives of this compound have been tested in vivo for anti-Parkinson’s activity, showing promise as ligands that could help in understanding and treating Parkinson’s disease .
Blood-Brain Barrier Penetration
Due to the high log P value of these compounds, there is a strong indication that they can easily cross the blood-brain barrier. This property is essential for the effectiveness of CNS-active drugs .
Mecanismo De Acción
Target of Action
Oxadiazole derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their structural modifications .
Mode of Action
Oxadiazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation, leading to changes in the biological function of the target .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect various biochemical pathways depending on their structural modifications and the nature of their biological targets .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Direcciones Futuras
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have a wide range of applications and are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the future directions in the research of oxadiazoles could involve exploring their potential applications in these fields.
Propiedades
IUPAC Name |
5-(5-bromopyridin-3-yl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-6-10(7-15-8-11)13-16-12(17-18-13)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKWQTHBUQIONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromopyridin-3-yl)-3-phenyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

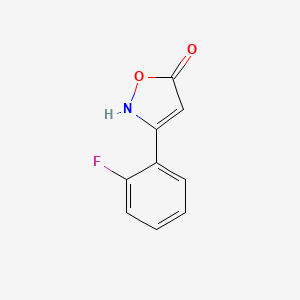
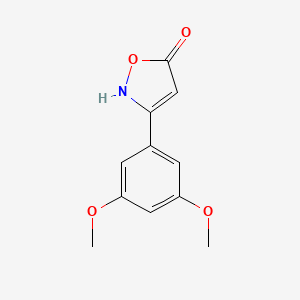
![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)
![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)
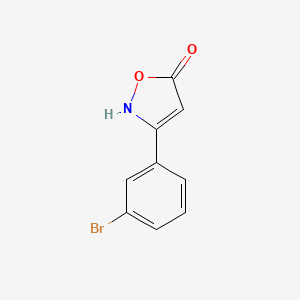
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)
![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)
![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)
